6-Carboxyfluorescein N-succinimidyl ester
Overview
Description
6-Carboxyfluorescein N-succinimidyl ester is a fluorescent dye widely used in biological and chemical research. It is known for its ability to covalently bind to amine groups in proteins and other molecules, making it an excellent tool for labeling and tracking cellular components. This compound is cell-permeable and can be retained within cells for extended periods, allowing for long-term studies of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 6-carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Major Products: The major product of the reaction is a fluorescently labeled amide, which retains the fluorescent properties of the original dye. This labeled product can be used for various analytical and imaging applications .
Scientific Research Applications
6-Carboxyfluorescein N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction kinetics.
Biology: Employed in cell labeling and tracking studies, particularly in monitoring cell proliferation and migration.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in quality control processes to label and track products during manufacturing .
Mechanism of Action
The mechanism of action of 6-Carboxyfluorescein N-succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines in target molecules. This reaction results in the formation of a stable amide bond, which anchors the fluorescent dye to the target molecule. The fluorescence of the dye allows for the visualization and tracking of the labeled molecules in various experimental setups .
Comparison with Similar Compounds
- 5-Carboxyfluorescein N-succinimidyl ester
- 6-Carboxyfluorescein diacetate succinimidyl ester
- Fluorescein isothiocyanate
Comparison: 6-Carboxyfluorescein N-succinimidyl ester is unique due to its high specificity for primary amines and its ability to form stable amide bonds under mild conditions. Compared to fluorescein isothiocyanate, it offers greater stability and reduced background fluorescence. Additionally, the diacetate derivative is more cell-permeable but requires intracellular esterases to convert it to the active form .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABVNMGKGUPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376335 | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-81-8 | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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